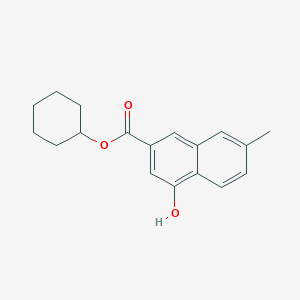

4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester

CAS No.: 350047-70-0

Cat. No.: VC7915189

Molecular Formula: C18H20O3

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 350047-70-0 |

|---|---|

| Molecular Formula | C18H20O3 |

| Molecular Weight | 284.3 g/mol |

| IUPAC Name | cyclohexyl 4-hydroxy-7-methylnaphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C18H20O3/c1-12-7-8-16-13(9-12)10-14(11-17(16)19)18(20)21-15-5-3-2-4-6-15/h7-11,15,19H,2-6H2,1H3 |

| Standard InChI Key | IZBZZOUEOAFPDF-UHFFFAOYSA-N |

| SMILES | CC1=CC2=CC(=CC(=C2C=C1)O)C(=O)OC3CCCCC3 |

| Canonical SMILES | CC1=CC2=CC(=CC(=C2C=C1)O)C(=O)OC3CCCCC3 |

Introduction

4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester is a synthetic compound belonging to the category of naphthalene carboxylic acid derivatives. It has garnered significant attention in scientific research due to its potential applications in medicinal chemistry, particularly in cancer treatment. This compound is known for its role as a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical protein involved in angiogenesis—the formation of new blood vessels.

Synthesis and Characterization

The synthesis of 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester typically involves several chemical steps. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The purity and identity of the synthesized compound can be confirmed using techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy.

Biological Mechanism and Applications

The compound's mechanism of action involves binding to VEGFR-2, disrupting signaling pathways essential for tumor growth and vascularization. This leads to enhanced efficacy of chemotherapy and radiotherapy by inducing apoptosis in cancer cells and modulating gene expression related to tumor progression.

| Application | Description |

|---|---|

| Cancer Treatment | Inhibits angiogenesis, enhances chemotherapy and radiotherapy |

| Medicinal Chemistry | Potential drug candidate due to anti-cancer properties |

Comparison with Similar Compounds

Several compounds share structural similarities with 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester. For example, 4-Hydroxy-7-methyl-naphthalene-1-carboxylic acid has a carboxylic acid at the 1-position instead and is less potent against VEGFR-2. The unique combination of functional groups in 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester contributes to its distinct properties compared to these similar compounds.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxy-7-methyl-naphthalene-1-carboxylic acid | Hydroxyl at 4-position, carboxylic acid at 1-position | Less potent against VEGFR-2 |

| 6-[4-Hydroxy-3-(1-methyl-cyclohexyl)-phenyl]-naphthalene-2-carboxylic acid | Additional phenolic group | Different target interactions |

| 2-Hydroxy-7-methoxy-5-methyl-naphthalene-1-carboxylic acid | Methoxy group at 7-position | Altered solubility properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume